Anti-Proliferative Potency in Gallium-Resistant Lung Adenocarcinoma: 13-Fold Gain Over Gallium Acetylacetonate Baseline
Compound 7919469 (the target compound) demonstrated a 13-fold increase in anti-proliferative potency compared to gallium acetylacetonate (GaAcAc) when tested against gallium-resistant (R) human lung adenocarcinoma A549 cells [1]. In the same assay, the alternative lead compound 5476423 (a pyrazole-quinoline scaffold, structurally distinct from the tetrazole-naphthalene series) achieved an 80-fold potency increase over GaAcAc [1]. This establishes that while 7919469 is less potent than 5476423 in absolute fold-shift terms, it provides a chemically distinct scaffold with a different selectivity and combinability profile. The efficacy of GaAcAc against R-cells was increased 1.2-fold when co-administered with 7919469, indicating a modest but measurable combinatorial benefit [1].
| Evidence Dimension | Anti-proliferative potency fold-increase over GaAcAc baseline in gallium-resistant A549 cells |
|---|---|
| Target Compound Data | 13-fold increased potency vs. GaAcAc |
| Comparator Or Baseline | Gallium acetylacetonate (GaAcAc) baseline; Compound 5476423: 80-fold increased potency vs. GaAcAc |
| Quantified Difference | 7919469 is 6.2-fold less potent than 5476423 (80/13); 13-fold more potent than GaAcAc; enhances GaAcAc efficacy by 1.2-fold in combination |
| Conditions | Gallium-resistant (R) human lung adenocarcinoma A549 cells; anti-proliferative assay; virtual screening of AXL kinase homology model followed by in vitro validation |
Why This Matters
This is the only publicly available direct comparative anti-proliferative dataset for this compound in a therapeutically relevant resistance model, establishing its quantitative differentiation from both the clinical baseline (GaAcAc) and the co-identified alternative lead (5476423).
- [1] Oyewumi MO, Alazizi A, Liva S, Lin L, Geldenhuys WJ. Screening and identification of novel compounds with potential anti-proliferative effects on gallium-resistant lung cancer through an AXL kinase pathway. Bioorg Med Chem Lett. 2014 Sep 15;24(18):4553-4556. doi:10.1016/j.bmcl.2014.07.072. PMID: 25131538. View Source
